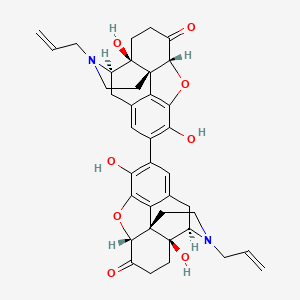

2,2'-Bisnaloxone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-10-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N2O8/c1-3-11-39-13-9-35-27-19-15-21(29(43)31(27)47-33(35)23(41)5-7-37(35,45)25(39)17-19)22-16-20-18-26-38(46)8-6-24(42)34-36(38,10-14-40(26)12-4-2)28(20)32(48-34)30(22)44/h3-4,15-16,25-26,33-34,43-46H,1-2,5-14,17-18H2/t25-,26-,33+,34+,35+,36+,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXBORUALALXQH-ZQUSMLRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)CC9C1(C8(CCN9CC=C)C(O7)C(=O)CC1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@]1([C@]8(CCN9CC=C)[C@@H](O7)C(=O)CC1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211738-08-8 | |

| Record name | (2,2'-Bimorphinan)-6,6'-dione, 4,5:4',5'-diepoxy-3,3',14,14'-tetrahydroxy-17,17'-bis(2-propen-1-yl)-, (5alpha)-(5'alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211738088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5a, 5a)-2,2'-bis[4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BISNALOXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22Y8K98TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2'-Bisnaloxone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical information for 2,2'-Bisnaloxone, a dimeric derivative of the opioid antagonist naloxone (B1662785).

Chemical Structure and Identity

This compound is a molecule formed by the linkage of two naloxone units. The precise chemical structure is represented by the IUPAC name (5α)-(5′α)-4,5:4′,5′-diepoxy-3,3′,14,14′-tetrahydroxy-17,17′-bis(2-propen-1-yl)-[2,2′-bimorphinan]-6,6′-dione.[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is recognized primarily as an impurity found in naloxone preparations.[1][2][3] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C38H40N2O8 | [1][4][5][6] |

| Molecular Weight | 652.73 g/mol | [4][5][6] |

| CAS Number | 211738-08-8 | [1][5] |

| Appearance | White to yellow crystalline solid | [2] |

| Solubility | Almost insoluble in water; Soluble in organic solvents such as ethanol (B145695) and chloroform. Slightly soluble in Chloroform, DMSO, and Methanol. | [1][2] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1][5] |

| Stability | Stable at room temperature and pressure, but may decompose under high temperature or light. Stable for ≥ 4 years under proper storage conditions. | [1][2] |

| UV max | 229, 275 nm | [1] |

Synthesis and Characterization

Detailed experimental protocols for the specific synthesis of this compound are not widely published, as it is primarily considered a drug impurity or a degradant.[1][2] It is believed to form during the synthesis or degradation of naloxone. One study details the synthesis of a naloxone-related oxidative drug product degradant, which may provide insights into the formation of such dimeric impurities.[7]

Caption: General workflow for the isolation and characterization of this compound.

Key Experimental Protocols (General):

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for both the purification and purity assessment of this compound. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with an additive like formic acid or trifluoroacetic acid) would be a typical starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy in a deuterated solvent (such as CDCl3 or DMSO-d6) would be essential for elucidating the chemical structure. 2D NMR techniques like COSY, HSQC, and HMBC would be used to confirm the connectivity of the atoms and the linkage between the two naloxone moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that could further confirm the structure.

Biological Activity and Signaling Pathways

As an impurity of naloxone, the specific pharmacological properties and signaling pathways of this compound have not been extensively studied.[2] Naloxone itself is a non-selective, competitive opioid receptor antagonist with a high affinity for the mu-opioid receptor.[8][9] It functions by displacing opioids from their receptors, thereby reversing the effects of an opioid overdose.[8][10]

The biological activity of bivalent ligands, such as this compound, can differ from their monomeric counterparts. Bivalent ligands have the potential to simultaneously bind to two receptor sites, which can lead to altered affinity, selectivity, and efficacy. Research on other bivalent naloxone and naltrexone (B1662487) derivatives has been conducted to explore their interactions with opioid receptors.[11][12][13]

The presumed mechanism of action for this compound would be antagonism of opioid receptors. The dimeric nature of the molecule could potentially lead to cross-linking of receptors, which might modulate downstream signaling pathways differently than naloxone.

Caption: Presumed signaling pathway of this compound at the μ-opioid receptor.

Safety and Handling

Limited toxicity data is available for this compound.[2] As it is an impurity in a pharmaceutical product, its presence is generally controlled to ensure the safety and efficacy of naloxone.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment.

Conclusion

This compound is a dimeric impurity of naloxone. While its physicochemical properties are partially documented, further research is needed to fully elucidate its pharmacological profile, including its specific interactions with opioid receptors and its impact on downstream signaling pathways. A comprehensive understanding of this molecule is important for ensuring the quality and safety of naloxone-containing drug products.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2,2-Bisnaloxone [chembk.com]

- 3. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]

- 6. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Naloxone DrugFacts | National Institute on Drug Abuse (NIDA) [nida.nih.gov]

- 9. Understanding Naloxone - National Harm Reduction Coalition [harmreduction.org]

- 10. narcan.com [narcan.com]

- 11. Pharmacological properties of bivalent ligands containing butorphan linked to nalbuphine, naltrexone, and naloxone at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

2,2'-Bisnaloxone: A Technical Guide to a Key Naloxone Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bisnaloxone, also known as naloxone (B1662785) dimer or Naloxone Impurity E, is a recognized process impurity formed during the synthesis of the opioid antagonist, naloxone.[1][2][3] While its presence is monitored in pharmaceutical preparations of naloxone to ensure product purity and safety, there is a notable scarcity of publicly available data on its specific pharmacological and toxicological profile. This technical guide synthesizes the known chemical and physical properties of this compound, outlines a plausible synthetic pathway based on related naloxone degradants, and discusses its potential, though unconfirmed, pharmacological activity in the context of opioid receptor pharmacology. Due to the limited direct research on this specific molecule, this guide also leverages data on the parent compound, naloxone, to infer potential biological interactions and guide future research.

Chemical and Physical Properties

This compound is a dimeric derivative of naloxone. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (4R,4'R,4aS,4'aS,7aR,7'aR,12bS,12'bS)-4a,4a',9,9'-Tetrahydroxy-3,3'-di(prop-2-en-1-yl)-1,1',2,2',3,3',4,4',5,5',6,6',7,7',7a,7a'-hexadecahydro-8H,8'H-10,10'-(ethane-1,2-diyl)bis(4,12-methanobenzofuro[3,2-e]isoquinolin-7-one) | [3] |

| Synonyms | Naloxone Dimer, 2,2-Bisnaloxone, Naloxone Impurity E | [1][2] |

| Molecular Formula | C₃₈H₄₀N₂O₈ | [1][4] |

| Molecular Weight | 652.73 g/mol | [1][4] |

| CAS Number | 211738-08-8 | [5][6] |

| Appearance | White to yellow crystalline solid | [7] |

| Solubility | Almost insoluble in water; soluble in organic solvents such as ethanol (B145695) and chloroform. | [7] |

| Storage Temperature | -20°C | [5][8] |

Synthesis and Formation

One such detailed synthesis is that of a naloxone-related oxidative drug product degradant, referred to as "Degradant E".[10] The workflow for this synthesis provides a valuable template for researchers investigating the formation of naloxone impurities.

Figure 1. Synthetic workflow for a naloxone oxidative degradant.[10]

Experimental Protocol: Synthesis of a Naloxone-Related Oxidative Degradant ("Degradant E") [10]

This protocol is for a related naloxone degradant and not this compound itself, but illustrates the chemical strategies involved.

-

Protection of the N-allyl group: The N-allyl group of naloxone is converted to a Boc carbamate. This is a key step to enable the subsequent chemoselective oxidation.

-

Protection of the phenolic group: The phenolic hydroxyl group of naloxone is protected as a pivalate ester. This modification aids in the isolation of the final product.

-

Oxidative cleavage: The protected naloxone derivative undergoes a chemoselective oxidative cleavage of the C6-C7 bond.

-

Isolation: The resulting intermediate, the precursor to "Degradant E", is isolated.

-

Deprotection: The final step involves an acid-promoted global hydrolysis of the ester protecting groups to yield "Degradant E" as its HCl salt.

Potential Pharmacological Activity and Signaling Pathways

There is no specific pharmacological data available for this compound in the scientific literature. However, as a derivative of naloxone, its activity is likely to be centered on the opioid receptor system. Naloxone is a non-selective, competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the µ-opioid receptor (MOR).[11][12]

The primary function of naloxone is to reverse the effects of opioid agonists, such as respiratory depression, by competitively blocking the opioid receptors.[8] The signaling pathway for opioid receptors, which naloxone antagonizes, is well-established.

Figure 2. Generalized opioid receptor signaling pathway antagonized by naloxone.

Given its dimeric structure, this compound could potentially exhibit different binding kinetics or affinities for opioid receptors compared to monomeric naloxone. However, without experimental data, this remains speculative. It is plausible that the presence of this compound as an impurity could potentially alter the overall antagonist effect of a naloxone preparation, although the extent of this is unknown.[7]

In Vitro and In Vivo Data

A thorough search of the scientific literature reveals a lack of specific in vitro or in vivo studies on this compound. Research on naloxone itself is extensive, with numerous studies detailing its antagonist properties in various assays. For instance, naloxone's binding affinity (Ki) for cloned human µ-opioid receptors is in the low nanomolar range.[11]

Future research on this compound would necessitate a series of in vitro and in vivo experiments to characterize its pharmacological profile.

Proposed Experimental Workflow for Pharmacological Characterization:

Figure 3. Proposed experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a known impurity of naloxone, and while its chemical structure is defined, its pharmacological properties remain uncharacterized. For drug development professionals, the primary focus concerning this molecule is on analytical methods for its detection and quantification to ensure the purity and safety of naloxone-containing products. For researchers and scientists, this compound presents an opportunity to investigate the structure-activity relationships of dimeric opioid ligands. Future studies are essential to determine its binding affinity for opioid receptors, its functional activity as a potential antagonist or agonist, and its overall in vivo effects. Such research would not only fill a significant knowledge gap but also contribute to a better understanding of the potential impact of impurities on the clinical efficacy and safety of naloxone.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and preclinical testing of a naloxone prodrug depot for extended protection against opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New compound could supercharge naloxone in fight against opioid overdoses [med.stanford.edu]

- 6. news-medical.net [news-medical.net]

- 7. New Drug May Enhance Naloxone's Lifesaving Effects [synapse.patsnap.com]

- 8. veeprho.com [veeprho.com]

- 9. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 10. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Intranasal naloxone rapidly occupies brain mu-opioid receptors in human subjects - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,2'-Bisnaloxone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological context of 2,2'-Bisnaloxone. As a dimeric impurity of the widely used opioid antagonist naloxone (B1662785), understanding its formation and properties is crucial for drug development and quality control. This document outlines a plausible synthetic approach based on oxidative coupling, detailed experimental protocols for its characterization, and a summary of relevant pharmacological data.

Introduction

This compound is a dimer of naloxone, typically formed as a degradation product through the oxidative coupling of two naloxone molecules. Its presence in naloxone formulations can impact the purity, stability, and potentially the efficacy of the drug product. While not intentionally synthesized as a therapeutic agent, the ability to produce and characterize this compound is essential for its use as a reference standard in analytical method development and validation.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the oxidative phenolic coupling of naloxone. This method mimics the likely formation pathway of this impurity under forced degradation conditions. The following protocol is a plausible, research-grade procedure for the synthesis of this compound.

Experimental Protocol: Oxidative Dimerization of Naloxone

Objective: To synthesize this compound via the oxidative coupling of naloxone.

Materials:

-

Naloxone hydrochloride

-

A suitable oxidizing agent (e.g., hydrogen peroxide, ferric chloride, or a laccase enzyme)

-

A suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol)

-

Buffer solution (if using an enzymatic method)

-

Sodium bicarbonate or other mild base

-

Dichloromethane (B109758) or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)

Procedure:

-

Preparation of Naloxone Free Base: Dissolve naloxone hydrochloride in water and adjust the pH to approximately 9 with a mild base such as sodium bicarbonate. Extract the naloxone free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the naloxone free base.

-

Oxidative Coupling Reaction: Dissolve the naloxone free base in the chosen solvent system. Add the oxidizing agent portion-wise while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a suitable reducing agent if necessary (e.g., sodium thiosulfate (B1220275) for peroxide-based oxidations). Adjust the pH to neutral and extract the product into an organic solvent.

-

Purification: Concentrate the organic extract and purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, can be employed to separate this compound from unreacted naloxone and other byproducts.

-

Characterization: The purified fractions containing this compound should be combined, and the solvent evaporated. The final product should be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₈H₄₀N₂O₈ |

| Molecular Weight | 652.73 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, and chloroform; sparingly soluble in water |

Pharmacological Data (Proxy Data for a Bivalent Naloxone Derivative)

| Receptor Subtype | Binding Affinity (Ki, nM) |

| μ-opioid | 0.43 ± 0.04 |

| δ-opioid | 2.8 ± 0.3 |

| κ-opioid | 0.13 ± 0.01 |

Data is for a butorphan-naloxone heterodimer and should be considered as an estimation for this compound.

Experimental Protocols for Characterization

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for μ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the human μ, δ, or κ opioid receptor

-

Radioligand specific for each receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ)

-

This compound (test compound)

-

Naloxone or other non-selective antagonist (for determination of non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane suspension.

-

Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone), and membrane suspension.

-

Competitive Binding: Radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Visualizations

Proposed Synthesis Pathway of this compound

2,2'-Bisnaloxone: An In-depth Technical Guide on a Key Naloxone Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bisnaloxone, also known as naloxone (B1662785) dimer or Naloxone EP Impurity E, is a recognized impurity and degradation product of the opioid antagonist naloxone.[1][2][3] Its presence in naloxone formulations is a critical quality attribute that requires careful monitoring to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the discovery, formation, and characterization of this compound. While specific pharmacological data for this dimeric impurity is not extensively available in public literature, this document synthesizes the known physicochemical properties, proposes a likely mechanism of formation based on related compounds, and details analytical methodologies for its detection and characterization. Furthermore, this guide presents hypothetical experimental protocols for the pharmacological evaluation of this compound to encourage further research into its potential biological activity.

Introduction and Discovery

This compound has been identified primarily as a process-related impurity and a product of oxidative degradation of naloxone.[1][4] Its "discovery" is therefore intrinsically linked to the quality control and stability testing of naloxone pharmaceutical products. Regulatory bodies, such as the European Pharmacopoeia (EP), list it as a specified impurity (Naloxone EP Impurity E), necessitating its monitoring in naloxone drug substances and products.[3] The history of this compound is not one of targeted synthesis for pharmacological activity, but rather of its identification and characterization as part of ensuring the purity and stability of naloxone.

Physicochemical Properties

This compound is a dimeric form of naloxone. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | (5α,5'α)-4,5:4',5'-diepoxy-3,3',14,14'-tetrahydroxy-17,17'-bis(2-propen-1-yl)-[2,2'-bimorphinan]-6,6'-dione | [5] |

| Synonyms | 2,2'-Binaloxone, Naloxone Dimer, Naloxone EP Impurity E | [3][5] |

| CAS Number | 211738-08-8 | [2] |

| Molecular Formula | C₃₈H₄₀N₂O₈ | [6] |

| Molecular Weight | 652.73 g/mol | [6] |

| Appearance | White to off-white or pale yellow solid | [1] |

| Solubility | Practically insoluble in water; soluble in organic solvents like chloroform (B151607) and methanol. | [1] |

| Stability | Stable under standard conditions, but can form from naloxone under oxidative stress (e.g., presence of oxidizing agents, light, heat). | [1] |

Mechanism of Formation: Oxidative Dimerization

The primary pathway for the formation of this compound is believed to be the oxidative dimerization of two naloxone molecules. This process is analogous to the formation of 2,2'-bisnalbuphine from nalbuphine.[7] The proposed mechanism involves the oxidation of the phenolic hydroxyl group on the naloxone molecule, leading to the formation of a phenoxy radical. Two of these highly reactive radicals then couple to form the dimeric structure of this compound. This reaction is often promoted by stress conditions such as exposure to light, heat, and oxidizing agents.

Analytical Methodologies

The detection and quantification of this compound in naloxone samples are crucial for quality control. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method can separate this compound from naloxone and other degradation products. While specific method parameters can vary, a typical reversed-phase HPLC method would be employed.

| Parameter | Example Value |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). |

| Detection | UV at a specific wavelength (e.g., 280 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Relative Retention Time | ~1.5 (relative to naloxone) |

Note: The relative retention time is an example and can vary significantly based on the specific chromatographic conditions.

Pharmacological Activity (Hypothetical Evaluation)

To date, there is a notable absence of publicly available data on the pharmacological activity of this compound at opioid receptors. As a dimer of a potent opioid antagonist, its interaction with these receptors is of significant interest to the scientific community. To facilitate future research, this section outlines a hypothetical experimental protocol for determining the opioid receptor binding affinity of this compound.

Hypothetical Opioid Receptor Binding Affinity

The following table is a hypothetical representation of potential binding affinity data for this compound, intended to serve as an example for data presentation. These values are not based on experimental results.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Naloxone | 1 - 5 | 10 - 20 | 20 - 50 |

| This compound | To be determined | To be determined | To be determined |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Objective: To determine the in vitro binding affinity of this compound for the human µ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Commercially available cell membranes expressing recombinant human µ, δ, or κ opioid receptors.

-

Radioligand:

-

For µ-opioid receptor: [³H]-DAMGO

-

For δ-opioid receptor: [³H]-DPDPE

-

For κ-opioid receptor: [³H]-U69,593

-

-

Non-specific Binding Control: Naloxone (10 µM final concentration)

-

Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Workflow:

References

- 1. japsonline.com [japsonline.com]

- 2. Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2,2'-Bisnaloxone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,2'-Bisnaloxone is primarily recognized as a dimeric impurity found in naloxone (B1662785) preparations, designated as "Naloxone EP Impurity E".[1][2][3] As such, there is a significant lack of publicly available research specifically detailing its mechanism of action, quantitative pharmacological data, and dedicated experimental protocols. This guide provides a comprehensive overview based on the pharmacology of its parent compound, naloxone, and the principles of bivalent ligand interactions with opioid receptors. The proposed mechanism of action for this compound should be considered hypothetical in the absence of direct experimental evidence.

Introduction

This compound is a dimeric derivative of naloxone, a potent and non-selective opioid receptor antagonist.[4][5] It is characterized by a covalent linkage between two naloxone molecules.[2] The presence of this compound as an impurity in naloxone formulations necessitates an understanding of its potential pharmacological profile to ensure the safety and efficacy of the final drug product.[6] This technical guide aims to provide a detailed, albeit partially theoretical, exploration of the mechanism of action of this compound, drawing parallels from the well-established pharmacology of naloxone and related bivalent opioid ligands.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (5α)-(5′α)-4,5:4′,5′-diepoxy-3,3′,14,14′-tetrahydroxy-17,17′-bis(2-propen-1-yl)-[2,2′-bimorphinan]-6,6′-dione | [2] |

| Synonyms | 2,2′-Binaloxone, Naloxone EP Impurity E | [2][3] |

| CAS Number | 211738-08-8 | [1] |

| Molecular Formula | C₃₈H₄₀N₂O₈ | [7] |

| Molecular Weight | 652.73 g/mol | [7] |

| Purity | >95% (HPLC) | [7] |

| Storage Temperature | -20°C | [7] |

Hypothetical Mechanism of Action

The mechanism of action of this compound has not been empirically determined. However, based on its structure as a dimer of naloxone, a well-characterized opioid antagonist, a plausible mechanism can be postulated.

Opioid Receptor Antagonism

Naloxone functions as a competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the µ-opioid receptor.[5] It displaces opioid agonists from these receptors, thereby reversing their effects, such as respiratory depression.[8][9] Given that this compound is composed of two naloxone molecules, it is highly probable that it also acts as an antagonist at opioid receptors.

Bivalent Ligand Hypothesis

As a dimeric compound, this compound can be considered a bivalent ligand. Bivalent ligands consist of two pharmacophores connected by a linker. Such ligands have the potential to interact with receptors in several ways that differ from their monomeric counterparts:

-

Intramolecular Bridging: A single this compound molecule could potentially bind to two adjacent opioid receptors simultaneously, effectively cross-linking them. This is particularly relevant in the context of G-protein coupled receptor (GPCR) dimerization, where opioid receptors are known to form homodimers and heterodimers.[10]

-

Enhanced Affinity and/or Selectivity: The ability to engage with two binding sites could lead to an increase in binding affinity (avidity) compared to monomeric naloxone. It might also confer selectivity for specific receptor dimer subtypes.

-

Altered Functional Activity: The cross-linking of receptors could potentially modulate downstream signaling pathways in a manner distinct from the simple blockade by a monomeric antagonist.

The diagram below illustrates the hypothetical interaction of this compound with dimeric opioid receptors.

Caption: Hypothetical bivalent binding of this compound.

Potential Signaling Pathways

Naloxone, as a pure antagonist, does not possess intrinsic activity and therefore does not initiate downstream signaling cascades.[8] Instead, it blocks the signaling initiated by opioid agonists. The presumed action of this compound would be to similarly inhibit these pathways. The canonical signaling pathway inhibited by naloxone at the µ-opioid receptor is depicted below.

Caption: Inhibitory effect of this compound on agonist signaling.

Quantitative Data

As of the latest literature review, no specific quantitative pharmacological data for this compound has been published. The following table summarizes the lack of available data for key pharmacological parameters.

| Parameter | µ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor | Reference(s) |

| Binding Affinity (Ki) | No data available | No data available | No data available | N/A |

| Functional Activity (EC₅₀/IC₅₀) | No data available | No data available | No data available | N/A |

| Efficacy (Emax) | No data available | No data available | No data available | N/A |

Experimental Protocols

The following section outlines a standard experimental protocol that could be employed to determine the opioid receptor binding affinity of this compound. This is a generalized protocol and would require optimization for specific laboratory conditions.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the µ, κ, and δ opioid receptors.

Materials:

-

Cell membranes expressing the human µ, κ, or δ opioid receptor.

-

Radioligands: [³H]DAMGO (for µ), [³H]U-69593 (for κ), [³H]DPDPE (for δ).

-

Non-specific binding control: Naloxone (high concentration).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

96-well plates.

-

Filtration apparatus with glass fiber filters.

Workflow Diagram:

Caption: Workflow for radioligand binding assay.

Procedure:

-

Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.

-

Prepare the radioligand solution at a concentration close to its Kd value.

-

-

Incubation:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound (this compound) or vehicle (for total binding) or high concentration of naloxone (for non-specific binding).

-

Radioligand.

-

Cell membranes.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a dimeric impurity of naloxone for which there is a notable absence of direct pharmacological data. Based on its chemical structure, it is hypothesized to act as a competitive antagonist at opioid receptors, potentially exhibiting characteristics of a bivalent ligand that could influence its binding affinity and selectivity. The provided experimental protocol for radioligand binding assays offers a standard methodology to empirically determine its receptor binding profile. Further research is imperative to elucidate the precise mechanism of action and quantitative pharmacology of this compound to fully understand its potential impact as an impurity in naloxone formulations.

References

- 1. Naloxone EP Impurity E - CAS - 211738-08-8 | Axios Research [axios-research.com]

- 2. veeprho.com [veeprho.com]

- 3. Naloxone EP Impurity E | 211738-08-8 | SynZeal [synzeal.com]

- 4. Naloxone - Wikipedia [en.wikipedia.org]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 10. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

2,2'-Bisnaloxone: A Comprehensive Technical Guide to a Key Naloxone Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bisnaloxone, also known as Naloxone (B1662785) EP Impurity E, is a significant impurity found in naloxone drug products.[1] As an oxidative degradation product, its presence is a critical quality attribute that requires careful monitoring and control throughout the drug development lifecycle. This technical guide provides an in-depth overview of this compound, including its chemical properties, formation pathways, analytical detection methods, and the regulatory landscape governing its control. This document is intended to serve as a valuable resource for researchers, analytical scientists, and formulation development professionals working with naloxone.

Chemical and Physical Properties

This compound is a dimeric impurity formed from the oxidative coupling of two naloxone molecules.[2] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (4R,4'aS,7aR,12bS,4'R,4'aS,7'aR,12'bS)-4,4'-Diallyl-4a,4'a,9,9'-tetrahydroxy-2,2',3,3',4,4',4a,4'a,5,5',6,6',7,7',7a,7'a-hexadecahydro-1H,1'H-8,8'-bi(4,12-methanobenzofuro[3,2-e]isoquinolin)-7,7'-dione | |

| Synonyms | Naloxone EP Impurity E, 2,2'-Binaloxone | [1] |

| CAS Number | 211738-08-8 | [3] |

| Molecular Formula | C₃₈H₄₀N₂O₈ | [1][3] |

| Molecular Weight | 652.73 g/mol | [1][3] |

| Appearance | White to light beige solid | [4] |

| Solubility | Slightly soluble in chloroform, dichloromethane, DMSO, and methanol. | [3] |

Formation Pathway: Oxidative Dimerization

The primary mechanism for the formation of this compound is the oxidative degradation of naloxone. This process, known as oxidative dimerization or phenolic coupling, can be initiated by various factors, including exposure to light, heat, and oxidizing agents. The reaction proceeds through the formation of a phenoxy radical from the phenolic hydroxyl group of the naloxone molecule. Two of these radicals then couple to form the dimeric structure.

The following diagram illustrates the proposed radical-based mechanism for the formation of this compound.

Caption: Oxidative Dimerization of Naloxone.

Experimental Protocols

Synthesis of this compound (Illustrative)

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the literature, its preparation would generally involve the controlled oxidation of naloxone. The following is an illustrative protocol based on the principles of phenolic coupling.

Materials:

-

Naloxone hydrochloride

-

An appropriate oxidizing agent (e.g., potassium ferricyanide, horseradish peroxidase/hydrogen peroxide)

-

A suitable solvent system (e.g., a buffered aqueous solution or a mixture of water and an organic solvent)

-

Quenching agent (e.g., sodium metabisulfite)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolve naloxone hydrochloride in the chosen solvent system.

-

Slowly add the oxidizing agent to the naloxone solution while stirring at a controlled temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as HPLC-UV.

-

Once the desired level of conversion is achieved, quench the reaction by adding a suitable quenching agent.

-

Extract the crude product with an organic solvent.

-

Purify the crude product using preparative HPLC to isolate this compound.

-

Characterize the purified product using techniques such as NMR, MS, and IR spectroscopy to confirm its identity and purity.

Analytical Method for the Detection and Quantification of this compound

A stability-indicating reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the simultaneous quantitative determination of buprenorphine, naloxone, and their degradation products, including this compound.[5]

| Parameter | Condition |

| Column | Phenomenex Luna C18 (4.6 x 100 mm, 3 µm) |

| Mobile Phase A | 50 mM potassium phosphate (B84403) monobasic buffer (pH 4.5 with diluted phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A gradient program is utilized for efficient separation. |

| Flow Rate | 1.1 mL/min and 1.2 mL/min (specifics of the gradient not detailed in the abstract) |

| Detection | UV at 280 nm |

| Column Temperature | Not specified in the abstract |

This method has been validated according to ICH guidelines for specificity, linearity, limits of detection and quantitation, precision, accuracy, and robustness.[5]

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a naloxone drug product.

Caption: HPLC Analysis Workflow.

Regulatory Context and Control Strategies

The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and efficacy. Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities.

ICH and USP Guidelines

The International Council for Harmonisation (ICH) provides guidance on the qualification of impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.

The United States Pharmacopeia (USP) General Chapter <1086> "Impurities in Drug Substances and Drug Products" provides definitions and general principles for controlling impurities.[6][7][8]

ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.25% |

It is important to note that these are general thresholds, and lower limits may be appropriate for potent or toxic impurities.

Control Strategies

Control of this compound in naloxone drug products can be achieved through a combination of strategies:

-

Formulation Development: Optimizing the formulation to minimize oxidative stress, for example, by including antioxidants or using packaging that protects from light.

-

Process Control: Implementing robust manufacturing processes with tight control over parameters that could promote oxidation.

-

Packaging and Storage: Selecting appropriate primary packaging that provides a barrier to oxygen and light, and defining suitable storage conditions.

-

Specification Setting: Establishing an appropriate acceptance criterion for this compound in the drug product specification based on stability data and safety considerations.

Toxicological and Pharmacological Significance

There is limited publicly available information specifically on the pharmacological and toxicological effects of this compound. As a degradation product, its presence may potentially impact the safety and efficacy of the naloxone product.[4] The ICH guidelines mandate that any degradation product exceeding the qualification threshold must be evaluated for its biological safety. Such an evaluation would typically involve a range of in vitro and in vivo toxicological studies.

Conclusion

This compound is a critical naloxone impurity that warrants careful consideration throughout the pharmaceutical development process. Understanding its formation, having robust analytical methods for its detection and quantification, and implementing effective control strategies are essential for ensuring the quality, safety, and efficacy of naloxone-containing medicines. Further research into the specific toxicological profile of this compound would be beneficial for a more comprehensive risk assessment.

References

- 1. GSRS [precision.fda.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. chembk.com [chembk.com]

- 5. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]

- 6. usp.org [usp.org]

- 7. uspnf.com [uspnf.com]

- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2'-Bisnaloxone

Introduction

2,2'-Bisnaloxone is a dimeric impurity associated with the opioid antagonist naloxone (B1662785).[1][2] As naloxone is a critical, life-saving medication for reversing opioid overdose, ensuring its purity, potency, and safety is of paramount importance in pharmaceutical manufacturing and drug development.[3][4] this compound, also known as Naloxone EP Impurity E, can arise during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product during storage, particularly under suboptimal conditions.[1][5] The presence of this and other impurities can potentially reduce the efficacy of the final drug product.[5] Therefore, its identification, characterization, and quantification are critical components of quality control for naloxone-containing formulations.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a representative analytical protocol for its detection, and illustrates its logical relationship to the parent compound.

Core Physical and Chemical Properties

The fundamental properties of this compound have been compiled from various chemical databases and suppliers. These characteristics are essential for its identification and for the development of analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | (4R,4aS,7aR,12bS)-10-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

| Synonyms | 2,2''-Binaloxone; Naloxone Impurity 5; Naloxone EP Impurity E | |

| CAS Number | 211738-08-8 | |

| Molecular Formula | C₃₈H₄₀N₂O₈ | [6] |

| Molecular Weight | 652.73 g/mol | [6] |

| Appearance | White to Light Beige Solid | |

| Purity | Typically available as a reference standard at >95% (HPLC) | |

| Storage Temperature | -20°C | |

| Stability | Stable at room temperature and pressure; may decompose under high temperature or light. |

Solubility and Spectroscopic Data

Solubility and spectral characteristics are critical for sample preparation and detection in analytical chromatography.

| Property | Value | Source(s) |

| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform. | |

| UV Maximum (λmax) | 229, 275 nm |

Pharmacological Context and Significance

This compound is not characterized by its own pharmacological activity or signaling pathway. Instead, its significance lies in its role as an impurity in naloxone preparations. The formation of this dimer from two naloxone molecules inherently reduces the concentration of the active antagonist in the drug product. Regulatory bodies like the European Pharmacopoeia (EP) mandate the monitoring of such impurities to ensure the safety and efficacy of the final medication. The diagram below illustrates the logical pathway from naloxone production to the potential impact of impurity formation.

Caption: Logical flow of this compound formation and its impact on drug quality.

Experimental Protocols: Analytical Quantification

As this compound is an impurity, protocols for its intentional synthesis are not common. However, its detection and quantification are routine in pharmaceutical quality control. The following is a representative protocol for the analysis of this compound in a naloxone drug substance or product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on established methods for naloxone impurity profiling.[2][7][8]

Objective

To develop a stability-indicating RP-HPLC method for the simultaneous determination of naloxone and its related impurity, this compound.

Reagents and Materials

-

This compound Certified Reference Material (CRM)

-

Naloxone Hydrochloride Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, filtered and degassed)

-

Buffer: Phosphate (B84403) buffer or other suitable aqueous mobile phase component, adjusted to a specified pH.

-

Diluent: Typically a mixture of the mobile phase components (e.g., Water:Acetonitrile 50:50 v/v).

Equipment

-

HPLC system with a PDA or UV detector

-

Analytical balance

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Chromatographic Conditions (Representative)

-

Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile/Methanol). A common starting point is a mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 247 nm or 275 nm

-

Injection Volume: 10 µL

Preparation of Solutions

-

Standard Stock Solution (this compound): Accurately weigh ~5 mg of this compound CRM into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~100 µg/mL.

-

Naloxone Stock Solution: Accurately weigh ~25 mg of Naloxone HCl standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~1000 µg/mL.

-

Working Standard Solution (for System Suitability): Prepare a mixed solution containing Naloxone (~100 µg/mL) and this compound at the specification limit (e.g., 0.1 µg/mL).

-

Sample Preparation: Prepare the naloxone drug substance or product sample in the diluent to achieve a final target concentration of ~1000 µg/mL of naloxone. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure Workflow

The workflow for quantifying the impurity is visualized below.

Caption: Standard experimental workflow for the HPLC analysis of this compound.

Calculation

The amount of this compound is typically calculated as a percentage relative to the main naloxone peak using the area normalization method or against a qualified reference standard.

Formula (using external standard):

% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Smp) * 100

Where:

-

Area_Imp: Peak area of this compound in the sample chromatogram.

-

Area_Std: Peak area of this compound in the standard chromatogram.

-

Conc_Std: Concentration of the this compound standard.

-

Conc_Smp: Concentration of the naloxone sample.

This compound is a critical process-related impurity and potential degradant of naloxone. A thorough understanding of its physical and chemical properties is essential for the development of robust analytical methods required for pharmaceutical quality control. The use of high-purity reference standards in conjunction with validated stability-indicating HPLC methods allows for the accurate monitoring of this impurity, ensuring that naloxone drug products meet the stringent safety and purity standards required for this essential medicine.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. lupinepublishers.com [lupinepublishers.com]

2,2'-Bisnaloxone: A Technical Overview for Researchers

CAS Number: 211738-08-8

This technical guide provides an in-depth overview of 2,2'-Bisnaloxone, a dimeric derivative of the potent opioid antagonist, naloxone (B1662785). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It consolidates the available chemical and physical data, discusses its relevance as a pharmaceutical impurity, and explores its theoretical potential as a bivalent mu-opioid receptor (MOR) antagonist. Given the limited specific research on this molecule, this guide also furnishes detailed, generalized experimental protocols for its potential characterization.

Core Compound Information

This compound is structurally a dimer of naloxone, linked at the 2-position of the aromatic rings of the two monomeric units. It is primarily recognized as a potential impurity in commercial preparations of naloxone.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 211738-08-8 | [1][2] |

| Molecular Formula | C₃₈H₄₀N₂O₈ | [1][3] |

| Molecular Weight | 652.7 g/mol | [3] |

| Appearance | A solid | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |

| UV Absorption | 229, 275 nm | [3] |

| Storage Temperature | -20°C | [1] |

| InChI Key | VZXBORUALALXQH-ZQUSMLRHSA-N | [1][3] |

Synthesis and Role as a Pharmaceutical Impurity

Currently, there are no published, dedicated synthetic routes for the intentional production of this compound for research purposes. Its presence is primarily a consequence of the naloxone manufacturing process, where it arises as a dimeric impurity.[1] A Chinese patent focused on a synthetic method for naloxone hydrochloride mentions that the addition of boric acid can help reduce the formation of this compound in the final product, highlighting the efforts to minimize its presence.

The formation of such impurities is a critical aspect of pharmaceutical quality control, as their presence could potentially alter the efficacy and safety profile of the active pharmaceutical ingredient (API). The characterization and quantification of impurities like this compound are essential for regulatory compliance and ensuring drug product quality.

Theoretical Mechanism of Action as a Bivalent Mu-Opioid Receptor Antagonist

While specific experimental data on the biological activity of this compound is scarce, its structure as a naloxone dimer suggests a potential interaction with opioid receptors as a bivalent ligand. Bivalent ligands consist of two pharmacophores linked by a spacer, capable of simultaneously binding to two receptor sites. This can lead to altered pharmacology compared to their monomeric counterparts.

Theoretically, this compound could interact with mu-opioid receptors (MORs) in several ways:

-

Intramolecular Bridging: The two naloxone moieties could span two binding sites within a single MOR.

-

Intermolecular Bridging: The molecule could bridge two separate MORs, potentially promoting receptor dimerization or clustering.

The diagram below illustrates the hypothetical bivalent binding of this compound to two adjacent mu-opioid receptors.

This bivalent interaction could potentially lead to enhanced binding affinity and altered functional activity compared to monomeric naloxone. However, without experimental data, this remains a theoretical consideration.

Proposed Experimental Protocols for Characterization

To elucidate the pharmacological profile of this compound, the following standard experimental protocols are proposed.

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the mu-opioid receptor through competition with a radiolabeled ligand.

Materials:

-

Cell membranes expressing human mu-opioid receptors (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist)

-

Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

This compound stock solution (in DMSO)

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

-

Non-specific Binding: Naloxone (10 µM), [³H]-DAMGO, and membrane suspension.

-

Competition: A range of concentrations of this compound, [³H]-DAMGO, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for this binding assay.

[³⁵S]GTPγS Binding Assay for Functional Antagonist Activity

This assay determines the functional activity of this compound by measuring its ability to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, indicating antagonist properties.

Materials:

-

Cell membranes expressing human mu-opioid receptors

-

[³⁵S]GTPγS

-

Unlabeled GTPγS (for non-specific binding)

-

GDP

-

A known MOR agonist (e.g., DAMGO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Prepare membranes as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer or unlabeled GTPγS (for non-specific binding).

-

Varying concentrations of this compound (or vehicle for control).

-

A fixed concentration of the MOR agonist DAMGO (typically its EC₈₀).

-

Membrane suspension.

-

GDP.

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

-

Filtration and Quantification: Filter, wash, and perform scintillation counting as described previously.

-

Data Analysis:

-

Determine the agonist-stimulated [³⁵S]GTPγS binding.

-

Plot the inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the antagonist activity.

-

The signaling pathway involved in the GTPγS binding assay is depicted below.

Conclusion

This compound is a molecule of interest primarily due to its existence as a dimeric impurity in naloxone preparations. While its chemical and physical properties are documented, a significant gap exists in the scientific literature regarding its biological activity and pharmacological profile. Based on its structure, it is hypothesized to act as a bivalent mu-opioid receptor antagonist, a concept that warrants experimental validation. The protocols outlined in this guide provide a framework for researchers to systematically investigate the binding affinity and functional activity of this compound, which would contribute valuable knowledge to the fields of opioid pharmacology and pharmaceutical sciences.

References

Technical Guide: Physicochemical Properties of 2,2'-Bisnaloxone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the core physicochemical properties of 2,2'-Bisnaloxone, a known impurity in naloxone (B1662785) preparations. The data presented is compiled from various chemical and pharmaceutical reference sources.

Chemical Identity and Molecular Weight

This compound, also known as dimeric naloxone or Naloxone EP Impurity E, is a substance that can be found in commercial preparations of the opioid antagonist naloxone[1][2][3]. Its presence may impact the purity and potency of the final drug product[1].

The key identification and molecular data for this compound are summarized in the table below.

| Parameter | Value | References |

| Molecular Weight | 652.73 g/mol | [3][4][5][6][7] |

| Formula Weight | 652.7 | [2] |

| Molecular Formula | C₃₈H₄₀N₂O₈ | [2][3][4][5][6][7] |

| CAS Number | 211738-08-8 | [1][2][4] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Description | References |

| Appearance | White to beige or yellow crystalline solid | [1][3] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Almost insoluble in water. | [1][2] |

| UV Maximum Absorption (λmax) | 229, 275 nm | [2] |

| Storage Temperature | -10 to -25°C or -20°C | [2][7] |

| Stability | Stable at room temperature and pressure, but may decompose under high temperature or light. Reported to be stable for at least 4 years when stored at -20°C. | [1][2] |

Experimental Considerations

Currently, there is limited publicly available information regarding detailed experimental protocols for the specific synthesis of this compound, as it is primarily considered an impurity formed during the production of naloxone[1]. The focus in the literature is more on its detection and control in naloxone drug products[1].

Similarly, there is a lack of information on the involvement of this compound in specific biological signaling pathways. Its primary characterization is as a chemical entity related to naloxone, and extensive biological activity studies do not appear to be widely published.

Due to the absence of detailed experimental workflows or established signaling pathway interactions in the available literature, the creation of corresponding diagrams is not feasible at this time. Researchers investigating this molecule may need to develop their own methodologies for synthesis and biological characterization.

References

- 1. chembk.com [chembk.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2,2’-Bisnaloxone | CymitQuimica [cymitquimica.com]

- 4. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]

- 5. GSRS [precision.fda.gov]

- 6. 2,2-Bisnaloxone | C38H40N2O8 | CID 146156030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

Navigating the Solubility Landscape of 2,2'-Bisnaloxone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Bisnaloxone, a dimeric impurity of the opioid antagonist naloxone. Understanding the solubility of this compound is critical for its isolation, characterization, and for assessing its potential impact on the quality and efficacy of naloxone-containing pharmaceutical products. This document collates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a putative signaling pathway based on its structural relationship to naloxone.

Core Executive Summary

This compound is characterized by its poor aqueous solubility and a greater affinity for organic solvents. While precise quantitative data remains limited in publicly accessible literature, qualitative assessments consistently indicate that it is "almost insoluble" in water.[1] In contrast, it exhibits a higher degree of solubility in organic solvents, though descriptions vary from "high" to "slightly" or "sparingly" soluble, suggesting that the choice of organic solvent is a critical factor. The compound is a crystalline solid, appearing white to yellow in color.[1]

Data Presentation: Qualitative Solubility of this compound

Due to the absence of specific quantitative solubility values in the reviewed literature, the following table summarizes the qualitative solubility profile of this compound. This information is compiled from various chemical supplier and database entries.

| Solvent | Solubility Description | Source |

| Water | Almost Insoluble | [1] |

| Ethanol | High Solubility | [1] |

| Chloroform | High Solubility, Slightly Soluble | [1][2] |

| Dichloromethane | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble, Sparingly Soluble | [2] |

| Methanol (B129727) | Slightly Soluble, Sparingly Soluble | [2] |

Note: The conflicting descriptions for chloroform, DMSO, and methanol highlight the need for standardized quantitative analysis.

Experimental Protocols: A Framework for Quantitative Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials and Equipment:

-

This compound (certified reference standard)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis)

-

Volumetric flasks and pipettes

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the remaining solid material.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The following diagram illustrates the experimental workflow for this solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Putative Signaling Pathway

As this compound is a dimer of naloxone, it is hypothesized to interact with the same biological targets, primarily the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Naloxone is a competitive antagonist at the MOR. The binding of naloxone, and putatively this compound, prevents the downstream signaling cascade typically initiated by opioid agonists.

The following diagram illustrates the antagonistic action at the µ-opioid receptor.

Caption: Hypothesized antagonistic signaling pathway of this compound at the µ-opioid receptor.

Conclusion

The solubility of this compound is a critical parameter for its handling and study. While existing data is qualitative, this guide provides a framework for obtaining precise quantitative measurements. The proposed experimental protocol, based on the reliable shake-flask method, offers a clear path for researchers to generate the data needed for formulation development, quality control, and further pharmacological investigation. Furthermore, the putative signaling pathway provides a logical starting point for understanding the biological activity of this naloxone-related impurity. Further research is warranted to fully elucidate the physicochemical and pharmacological properties of this compound.

References

Methodological & Application

2,2'-Bisnaloxone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bisnaloxone, also known as naloxone (B1662785) dimer, is recognized primarily as a process impurity and degradation product found in naloxone preparations.[1][2][3] Naloxone is a critical opioid receptor antagonist used to reverse the effects of opioid overdose.[4] The presence of impurities such as this compound is monitored during the manufacturing and storage of naloxone to ensure the safety and efficacy of the final drug product.[5][6] This document provides an overview of the available information on this compound, including its physicochemical properties. It is important to note that detailed experimental protocols and extensive pharmacological data for this compound are not widely available in published literature, likely due to its status as an impurity rather than a therapeutic agent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods for its detection and quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃₈H₄₀N₂O₈ | [3][7][8] |

| Molecular Weight | 652.73 g/mol | [3][8] |

| Appearance | White to Light Beige Solid | [2] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | [3] |

| Storage Temperature | -20°C | [3] |